Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate
Overview
Description
Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound that features an oxabicyclo[3.2.1]octane core. This structure is notable for its rigidity and the presence of both an amino group and an ester functional group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Target of Action
The primary target of Ethyl 3-amino-8-oxabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold, which is a central part of this compound, is the core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of Ethyl 3-amino-8-oxabicyclo[32The compound’s structure suggests that it may interact with its targets in a manner similar to other tropane alkaloids .
Biochemical Pathways
The exact biochemical pathways affected by Ethyl 3-amino-8-oxabicyclo[32Given its structural similarity to tropane alkaloids, it may affect similar biochemical pathways .
Result of Action
The molecular and cellular effects of Ethyl 3-amino-8-oxabicyclo[32Given its structural similarity to tropane alkaloids, it may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate typically involves the enantioselective construction of the oxabicyclo[3.2.1]octane scaffold. One common method is through asymmetric cycloadditions of cyclic azomethine ylides using a dual catalytic system . This method allows for high diastereo- and enantioselectivities, which are crucial for obtaining the desired stereochemistry of the compound.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis on a large scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-amino-8-azabicyclo[3.2.1]octane-3-carboxylate: Similar structure but with a nitrogen atom in place of the oxygen atom.
Ethyl 3-amino-8-thiabicyclo[3.2.1]octane-3-carboxylate: Similar structure but with a sulfur atom in place of the oxygen atom.
The uniqueness of this compound lies in its oxabicyclo[3.2.1]octane core, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-13-9(12)10(11)5-7-3-4-8(6-10)14-7/h7-8H,2-6,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVZJIWZYJLYGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2CCC(C1)O2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00666483 | |
Record name | Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00666483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246543-68-0 | |
Record name | Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00666483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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